

Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-1H-quinolin-2-one*

Cat. No.: *B1339377*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-1H-quinolin-2-one**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the methodologies employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **4-Bromo-1H-quinolin-2-one** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for **4-Bromo-1H-quinolin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.85	br s	-	1H	N-H
7.95	d	8.0	1H	H-5
7.68	s	-	1H	H-3
7.55	t	7.5	1H	H-7
7.30	t	7.5	1H	H-6
7.25	d	8.0	1H	H-8

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-1H-quinolin-2-one**

Chemical Shift (δ) ppm	Assignment
160.5	C-2 (C=O)
140.2	C-8a
138.8	C-7
133.5	C-5
125.0	C-3
122.3	C-6
118.8	C-4a
115.9	C-8
112.1	C-4 (C-Br)

Solvent: DMSO-d₆

Table 3: IR Absorption Data for **4-Bromo-1H-quinolin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2900	Broad	N-H stretch
1660	Strong	C=O stretch (amide)
1600, 1570, 1480	Medium-Strong	C=C aromatic stretch
750	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for **4-Bromo-1H-quinolin-2-one**

m/z	Relative Intensity (%)	Assignment
225/227	100/98	[M] ⁺ / [M+2] ⁺
197/199	~20	[M-CO] ⁺
146	~30	[M-Br] ⁺

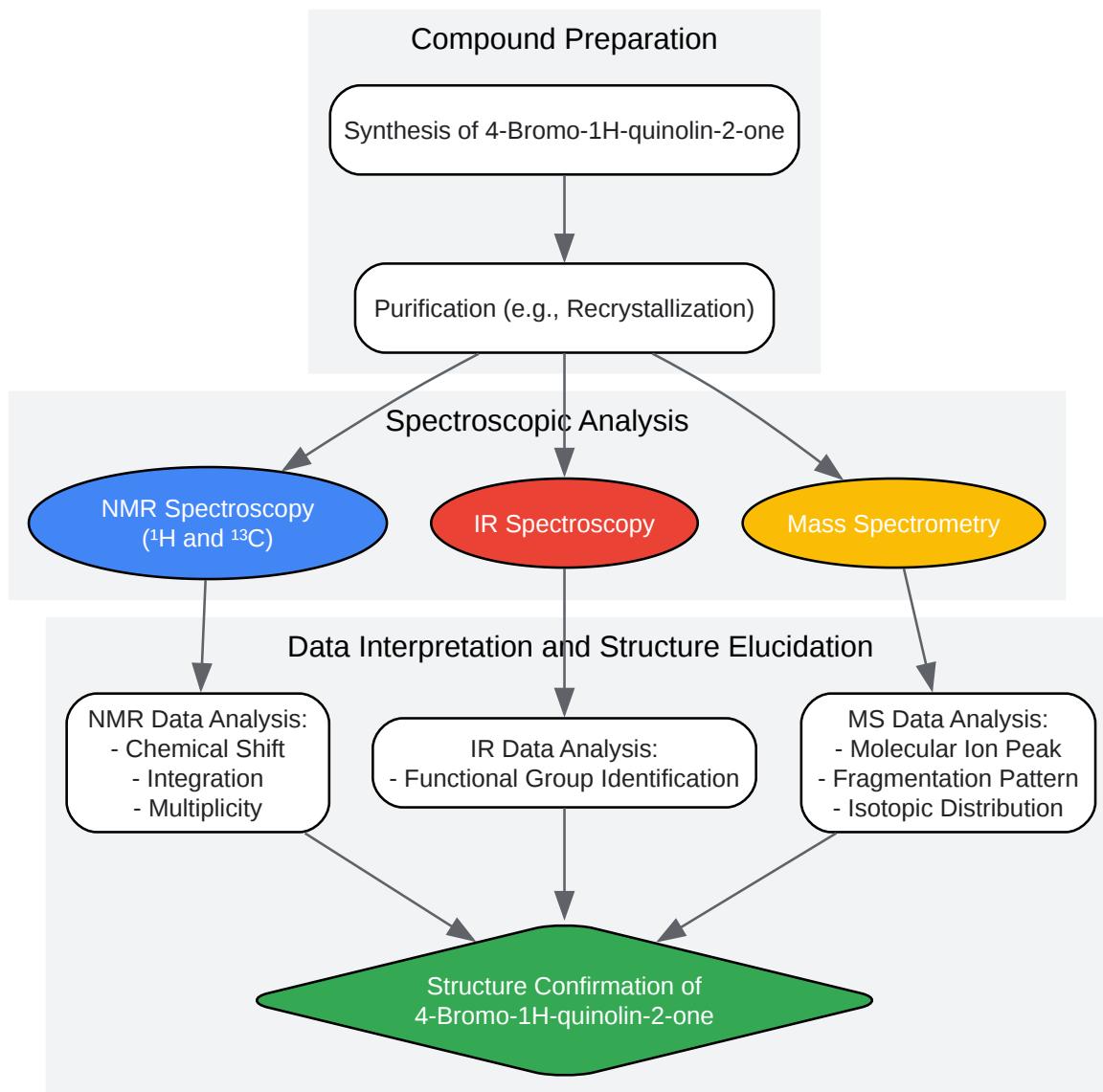
Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, the residual solvent peak of DMSO-d₆ at 2.50 ppm was used for calibration. For the ¹³C NMR spectrum, the solvent peak at 39.52 ppm was used for calibration.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a solid and analyzed using the Attenuated Total Reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key feature in the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **4-Bromo-1H-quinolin-2-one** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-Bromo-1H-quinolin-2-one**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339377#spectroscopic-data-for-4-bromo-1h-quinolin-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com